N3-D-Dap(Fmoc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

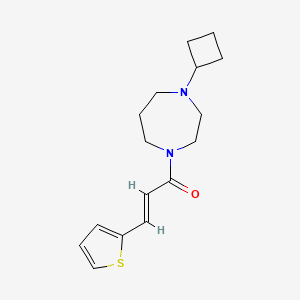

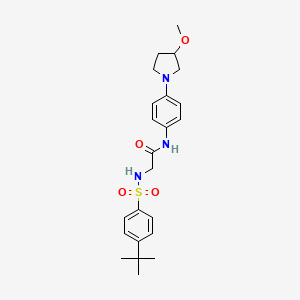

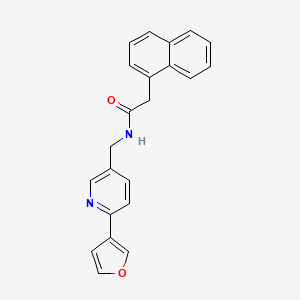

N3-D-Dap(Fmoc)-OH is an organic compound with the chemical name (S)-2-Azido-3-[(9-fluorenylmethyloxycarbonyl)amino]propanoic acid. It is a solid at room temperature, appearing as white to pale yellow crystals. This compound is commonly used as a chemical reagent in the synthesis of bioactive molecules and in the field of synthetic biology .

Mechanism of Action

Target of Action

N3-D-Dap(Fmoc) is a click chemistry reagent . It is primarily used as a component for coupling by click reaction and as an orthogonally protected diaminocarboxylic acid derivative . The primary targets of N3-D-Dap(Fmoc) are the molecules it is designed to couple with in click reactions.

Mode of Action

The mode of action of N3-D-Dap(Fmoc) involves its use in click reactions . Click reactions are a type of chemical reaction that are characterized by their efficiency and specificity. N3-D-Dap(Fmoc) can be used to couple with other molecules in these reactions, forming new compounds with desired properties.

Biochemical Pathways

The biochemical pathways involved in the action of N3-D-Dap(Fmoc) are those related to the synthesis of new compounds through click reactions . The exact pathways will depend on the specific molecules that N3-D-Dap(Fmoc) is being used to couple with.

Result of Action

The result of the action of N3-D-Dap(Fmoc) is the formation of new compounds through click reactions . These new compounds can have a wide range of properties and uses, depending on the specific molecules that N3-D-Dap(Fmoc) is used to couple with.

Action Environment

The action environment of N3-D-Dap(Fmoc) can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can all impact the efficiency of the click reactions in which N3-D-Dap(Fmoc) is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-D-Dap(Fmoc)-OH is typically synthesized through organic synthesis methods. The process involves reacting N3-2,3-diaminopropanoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form the desired product . The reaction conditions usually require a base such as sodium bicarbonate in an aqueous dioxane solution to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N3-D-Dap(Fmoc)-OH undergoes various chemical reactions, including:

Click Chemistry Reactions: It contains an azide group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper catalyst and an alkyne-containing molecule.

Base-Labile Deprotection: The Fmoc group can be removed using a base such as piperidine.

Major Products Formed

Triazole Derivatives: Formed through CuAAC reactions with alkyne-containing molecules.

Deprotected Amino Acids: Resulting from the removal of the Fmoc group.

Scientific Research Applications

N3-D-Dap(Fmoc)-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

N3-L-Dap(Fmoc): Similar in structure but with a different stereochemistry.

Fmoc-Dap(Fmoc)-OH: Contains two Fmoc groups and is used in peptide synthesis.

Fmoc-L-Dap(N3)-OH: Another azide-containing derivative used in organic synthesis.

Uniqueness

N3-D-Dap(Fmoc)-OH is unique due to its combination of an azide group and an Fmoc-protected amino function, making it highly versatile for click chemistry and peptide synthesis applications .

Properties

IUPAC Name |

(2R)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCYGENXFLOOKP-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)

![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)

![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)

![3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2396986.png)

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)